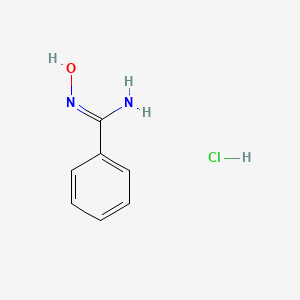![molecular formula C21H20O7 B2717915 Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate CAS No. 858764-10-0](/img/structure/B2717915.png)
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate”, a related compound, “methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, has been synthesized from anthranilic acid using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .Physical And Chemical Properties Analysis
“this compound” is a light yellow to yellow to brown liquid .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Research in the domain of organic synthesis has explored the intramolecular cyclization of epoxy alcohols to form oxetanes, highlighting the reactivity of similar compounds under specific conditions (Murai, Akio, Ono, Mitsunori, & Masamune, Tadashi, 1977). Similarly, studies on the preparation of methyl esters using dimethoxypropane emphasize the utility of such compounds in esterification reactions (N. Radin, A. Hajra, & Y. Akahori, 1960).
Catalysis and Materials Science
Applications in catalysis are evident in research focusing on the transesterification of β-ketoesters using zinc(II) oxide, where compounds structurally related to the query show promising results in yielding high-efficiency reactions (À. Pericas, A. Shafir, & A. Vallribera, 2008). Moreover, the study of molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives for optoelectronic properties showcases the broader applications in materials science, indicating the versatility of such molecular structures (Changsheng Wang, L. Pålsson, A. Batsanov, & M. Bryce, 2006).
Advanced Organic Materials and Photochemistry
Innovations in the synthesis of organic sensitizers for solar cell applications exemplify the integration of such compounds in creating efficient energy conversion materials. These studies reveal the potential of carefully engineered molecular structures to enhance photovoltaic performance (Sanghoon Kim, Jae Kwan Lee, S. Kang, J. Ko, J. Yum, S. Fantacci, F. De Angelis, D. Di Censo, Md. K. Nazeeruddin, & M. Grätzel, 2006).
Chemical Structure and Activity
The determination of crystal structures and assessment of biological activity of compounds structurally related to the query chemical highlight the importance of understanding molecular geometry in predicting reactivity and potential applications (Nancy H. Naguib, Z. Heiba, K. El‐Sayed, & I. Farag, 2009). This research underscores the interplay between structure and function, which is crucial in the design of functional materials and active pharmaceutical ingredients.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For “Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate”, the safety information includes hazard statements such as H302, H315, H319, H332, H335, and precautionary statements such as P261, P280, P305, P351, P338 .
Propriétés
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12(21(23)26-4)28-14-6-7-15-18(10-14)27-11-16(20(15)22)13-5-8-17(24-2)19(9-13)25-3/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWKFKBQESJCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2717834.png)
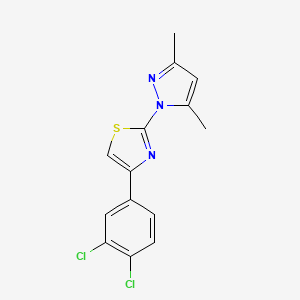

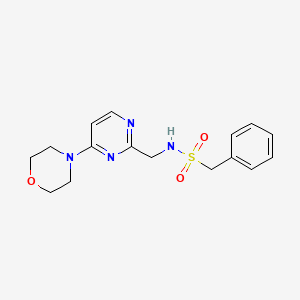
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2717839.png)
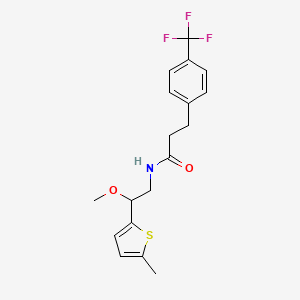
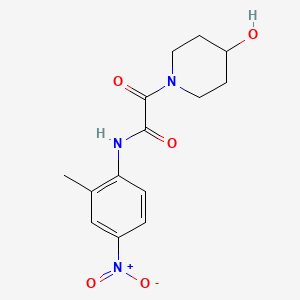
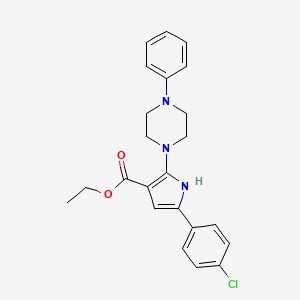

![N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2717849.png)
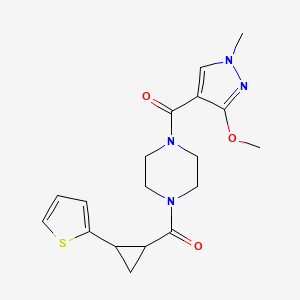
![Methyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2717852.png)

